molecular formula C24H49NO B13950769 Dodecanamide, N-dodecyl- CAS No. 33422-43-4

Dodecanamide, N-dodecyl-

Katalognummer: B13950769
CAS-Nummer: 33422-43-4
Molekulargewicht: 367.7 g/mol
InChI-Schlüssel: GKCGAKGJCYKIIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecanamide, N-dodecyl- is an organic compound with the molecular formula C24H49NO. It is a secondary amide, characterized by the presence of a long aliphatic chain. The compound is known for its surfactant properties and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodecanamide, N-dodecyl- can be synthesized through the reaction of lauroyl chloride with dodecylamine. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of Dodecanamide, N-dodecyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The raw materials, lauroyl chloride and dodecylamine, are fed into the reactor at controlled rates, and the reaction is carried out at elevated temperatures to increase the reaction rate.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecanamide, N-dodecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of Dodecanamide, N-dodecyl- can yield primary amines.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.

Major Products Formed

    Oxidation: Dodecanoic acid and dodecylamine.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dodecanamide, N-dodecyl- has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions.

    Biology: Employed in the study of membrane proteins due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the formulation of detergents and personal care products.

Wirkmechanismus

The mechanism of action of Dodecanamide, N-dodecyl- is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, facilitating their solubilization in water. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dodecanamide: Similar structure but lacks the additional dodecyl group.

    Lauramide: Another amide with a shorter aliphatic chain.

    Stearamide: Contains a longer aliphatic chain compared to Dodecanamide, N-dodecyl-.

Uniqueness

Dodecanamide, N-dodecyl- is unique due to its long aliphatic chain, which imparts superior surfactant properties compared to shorter-chain amides. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.

Eigenschaften

CAS-Nummer

33422-43-4

Molekularformel

C24H49NO

Molekulargewicht

367.7 g/mol

IUPAC-Name

N-dodecyldodecanamide

InChI

InChI=1S/C24H49NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3,(H,25,26)

InChI-Schlüssel

GKCGAKGJCYKIIS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCNC(=O)CCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.